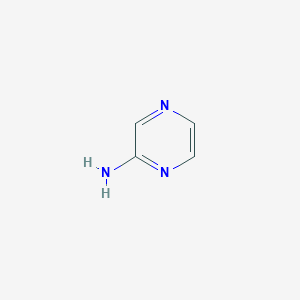

Aminopyrazine

説明

特性

IUPAC Name |

pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQRUTUGRCSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198510 | |

| Record name | 2-Aminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5049-61-6 | |

| Record name | Aminopyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5049-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005049616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES73FRK6MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Aminopyrazine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. The information is intended to support research, discovery, and development activities involving this important heterocyclic compound.

Chemical Structure and Identification

This compound, also known as pyrazin-2-amine, is an aromatic heterocyclic organic compound.[1] Its structure consists of a pyrazine (B50134) ring, which is a six-membered aromatic ring containing two nitrogen atoms in para positions, with a primary amino group substituted at one of the carbon atoms.[1] This structure imparts both basic and nucleophilic properties to the molecule.[1]

| Identifier | Value |

| IUPAC Name | pyrazin-2-amine[2] |

| CAS Number | 5049-61-6[3] |

| Chemical Formula | C4H5N3[3][4] |

| Canonical SMILES | C1=CN=C(C=N1)N[2] |

| InChI | InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7)[2][3] |

| InChIKey | XFTQRUTUGRCSGO-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

This compound presents as a white to light yellow crystalline powder or off-white to pale yellow needles.[1] It may have a faint amine-like odor.[1]

| Property | Value |

| Molecular Weight | 95.10 g/mol [2][5] |

| Melting Point | 118-120 °C[5][6] |

| Boiling Point | 250.9 ± 20.0 °C at 760 mmHg[5] |

| Density | 1.2 ± 0.1 g/cm³[5] |

| Water Solubility | Soluble[5] |

| logP | 0.15[5] |

| Flash Point | 129.1 ± 9.0 °C[5] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C[5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Spectra available in databases.[7] |

| ¹³C NMR | Spectra available in databases.[7] |

| Infrared (IR) Spectrum | Data available in the NIST Chemistry WebBook.[3][8] |

| UV/Visible Spectrum | Data available in the NIST Chemistry WebBook.[3][8] |

| Mass Spectrum (EI) | Data available in the NIST Chemistry WebBook.[3][8] |

Experimental Protocols

A common method for synthesizing this compound is through the Hofmann degradation of the amide derived from 2-cyanopyrazine.[6]

Protocol:

-

To a 500 ml three-necked flask, add 30 g of a 20% sodium hydroxide (B78521) solution and 100 ml of a sodium hypochlorite (B82951) solution.[6]

-

Slowly add 21 g (0.2 mol) of 2-cyanopyrazine at room temperature while stirring.[6]

-

Continue stirring the reaction mixture for 1 hour at room temperature.[6]

-

Increase the temperature of the reaction system to 50-60°C and maintain it for 4 hours.[6]

-

After the reaction is complete, cool the mixture and perform an extraction with dichloromethane (B109758) (4 x 200 ml).[6]

-

Combine the organic phases and dry them over anhydrous sodium sulfate.[6]

-

Filter the dried organic phase and concentrate it under reduced pressure to yield the solid product.[6]

Caption: Synthesis workflow for this compound from 2-cyanopyrazine.

This compound can be effectively purified by sublimation.[9]

Protocol:

-

Place the crude this compound in a sublimation apparatus.

-

Heat the apparatus in an oil bath at 100°C under a vacuum of 4 mm Hg.[9]

-

The purified this compound will sublime and deposit on the cold finger or the cooler parts of the apparatus as white crystals.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

-

Prepare the sample using a standard method such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for solution-state analysis.

-

Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Identify characteristic absorption bands corresponding to functional groups (e.g., N-H stretching of the amine, C=N and C=C stretching of the pyrazine ring).

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in synthetic chemistry.[6] It is a building block for various pharmaceuticals and biologically active compounds.[5][6]

-

Pharmaceutical Synthesis: It is used in the synthesis of favipiravir (B1662787) and other pharmaceutical agents.[6]

-

Multi-component Reactions: It participates in four-component syntheses to form imidazolidines.[6]

-

Heterocycle Formation: It can react with α-ketohydroximoyl chlorides to produce 3-nitrosoimidazo[1,2-a]pyrazines.[6]

-

Nucleophilic Substitution: The amino group can act as a nucleophile in various reactions. The pyrazine ring can undergo nucleophilic substitution reactions, such as the Chichibabin reaction with sodium amide in liquid ammonia.[10]

Caption: Key synthetic applications of this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant biological activity, making them attractive scaffolds in drug discovery. They have been investigated as inhibitors of various enzymes and signaling pathways implicated in diseases like cancer and inflammatory conditions.

-

Histone Deacetylase (HDAC) Inhibitors: Pyrazine-linked compounds have been developed as selective Class I HDAC inhibitors with anti-leukemic activity.[11]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: 3-Amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors with antitumor activity in cancer cell lines with FGFR abnormalities.[12]

-

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors: this compound derivatives have been designed as inhibitors of MK-2, which is involved in inflammatory responses.[13]

The FGFR signaling pathway is a crucial pathway in cell proliferation, differentiation, and migration.[12] Aberrant activation of this pathway is linked to various cancers.[12] this compound-based inhibitors can block this pathway.

Caption: Inhibition of the FGFR signaling cascade by this compound derivatives.

Safety Information

This compound requires careful handling in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment: Recommended PPE includes gloves, eye shields, and a dust mask (type N95).[5]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | CAS#:5049-61-6 | Chemsrc [chemsrc.com]

- 6. This compound | 5049-61-6 [chemicalbook.com]

- 7. This compound(5049-61-6) 13C NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Novel Aminopyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel aminopyrazine derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and medicinal chemistry. This document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols for the preparation and evaluation of these promising compounds.

Introduction

Pyrazine (B50134) derivatives are a significant class of heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at para-positions. The unique electronic properties and reactivity of the pyrazine ring make these compounds valuable scaffolds in medicinal chemistry. In particular, this compound derivatives have garnered considerable interest due to their diverse and potent biological activities, including antimicrobial, antifungal, and anticancer properties. This guide will explore recent advancements in the synthesis and biological evaluation of novel this compound derivatives, with a focus on their potential as therapeutic agents.

Synthetic Methodologies

The synthesis of novel this compound derivatives can be achieved through various chemical transformations. The following sections detail established protocols for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds that has shown significant biological promise.

General Synthesis of N-substituted 3-Aminopyrazine-2-carboxamides

Two primary procedures are commonly employed for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from 3-aminopyrazine-2-carboxylic acid.

Procedure A: Two-Step Esterification and Aminolysis

This procedure involves an initial Fisher esterification of 3-aminopyrazine-2-carboxylic acid, followed by aminolysis of the resulting methyl ester.[1]

Procedure B: One-Pot Amide Formation using a Coupling Agent

This method utilizes a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to facilitate the direct formation of the amide bond in a one-pot reaction.[1]

Experimental Protocols

-

Cool a solution of 3-aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol) in methanol (B129727) (250 mL) to 0 °C.

-

Slowly add concentrated H₂SO₄ (3.2 mL).

-

Stir the reaction mixture for 48 hours at room temperature.

-

Pour the mixture into water (27 mL) and neutralize to pH 7 with NaHCO₃ (approximately 6.3 g).

-

Filter the resulting precipitate to collect the product as a white-brown solid.

-

Combine methyl 3-aminopyrazine-2-carboxylate (100 mg, 0.65 mmol), the desired substituted benzylamine (B48309) (1.95 mmol, 3 equivalents), and NH₄Cl (10 mg, 0.19 mmol, 0.1 equivalents) in methanol (2 mL) in a microwave reaction tube.

-

Heat the reaction in a microwave reactor at 130 °C for 40 minutes (90 W).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl-acetate (2:1) mobile phase.

-

Upon completion, purify the product.

-

Dissolve 3-aminopyrazine-2-carboxylic acid (200 mg, 1.44 mmol) in anhydrous DMSO (2 mL).

-

Add 1,1'-carbonyldiimidazole (CDI) (303 mg, 1.88 mmol, 1.3 equivalents) and stir at room temperature for 5-10 minutes, or until CO₂ evolution ceases.

-

Add the appropriate benzylamine, alkylamine, or aniline (B41778) (2.15 mmol, 1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).

-

After cooling, pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization.

Data Presentation: Synthesis and Biological Activity

The following tables summarize key quantitative data from the synthesis and biological evaluation of various this compound derivatives.

Table 1: Synthesis Yields of N-benzyl 3-aminopyrazine-2-carboxamide (B1665363) Derivatives[1]

| Compound ID | Substituent (R) | Procedure A Yield (%) | Procedure B Yield (%) |

| 1 | benzyl | 29 | 75 |

| 2 | 2-methylbenzyl | 27 | 91 |

| 3 | 3-methylbenzyl | 69 | - |

| 4 | 4-methylbenzyl | 57 | - |

| 5 | 2-chlorobenzyl | 39 | 26 |

| 6 | 3-chlorobenzyl | 45 | 79 |

| 7 | 4-chlorobenzyl | 18 | 74 |

| 8 | 4-fluorobenzyl | 16 | 55 |

Table 2: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives[1][3]

| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) |

| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |

| 8 | 4-methylbenzyl | > 250 | > 1000 |

| 9 | 4-chlorobenzyl | 125 | 476 |

| 10 | 4-fluorobenzyl | > 250 | > 1000 |

| 16 | 4-methoxyphenyl | 250 | 975 |

| 20 | 4-(trifluoromethyl)phenyl | 62.5 | 222 |

Table 3: In Vitro Antibacterial and Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives[1][2]

| Compound ID | Substituent (R) | S. aureus MIC (µg/mL) | S. aureus MIC (µM) |

| 10 | n-hexyl | >100 | >100 |

| 11 | n-heptyl | 50 | 250 |

| 12 | n-octyl | 25 | 62.5 |

| 17 | 2,4-dimethoxyphenyl | 12.5 | >500 |

Signaling Pathways and Mechanisms of Action

Novel this compound derivatives have been identified as potent inhibitors of several key signaling pathways implicated in diseases such as cancer and inflammation.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[2] Aberrant FGFR signaling is a key driver in various cancers. Certain 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent FGFR inhibitors.[2] Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, triggering a cascade of downstream signaling events. This includes the recruitment of adaptor proteins like FRS2, which in turn activates the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and survival.[3][4] Novel this compound derivatives can block the activation of FGFR and its downstream signaling pathways.[2]

Caption: FGFR Signaling Pathway and Inhibition by this compound Derivatives.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Signaling Pathway

This compound derivatives have also been designed as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory response.[5] Inhibition of MK-2 can suppress the production of pro-inflammatory cytokines like TNFα.[5]

NIMA-related Kinase 2 (Nek2) Signaling Pathway

Nek2 is a crucial regulator of the centrosome cycle, and its overexpression is linked to chromosome instability in cancer.[6] this compound-based compounds have been identified as inhibitors of Nek2, highlighting their potential as anticancer agents.[7] Nek2's functions include triggering centrosome separation by phosphorylating proteins like C-Nap1 and Rootletin, and regulating microtubule organization.[6]

Caption: Nek2 Signaling in Centrosome Separation and its Inhibition.

Experimental and Logical Workflows

The discovery of novel this compound derivatives follows a structured workflow from initial synthesis to biological evaluation.

Caption: General Workflow for this compound Derivative Discovery.

References

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Aminopyrazine Analogs in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction

The aminopyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its inherent physicochemical properties, including its aromatic nature, hydrogen bonding capabilities, and synthetic tractability, have made it a cornerstone for the development of numerous therapeutic agents. This technical guide provides an in-depth overview of this compound analogs, focusing on their synthesis, biological activities, and applications in medicinal chemistry, with a particular emphasis on their role as kinase inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Kinase Inhibitors

This compound-based compounds have emerged as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The this compound core often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent inhibition.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors

MK-2 is a serine/threonine kinase activated by p38 MAP kinase and plays a significant role in inflammatory responses by regulating the biosynthesis of pro-inflammatory cytokines like TNF-α. Inhibition of MK-2 is a promising strategy for the treatment of inflammatory diseases.

Quantitative Data: MK-2 Inhibition

| Compound Reference | MK-2 IC50 (nM) | TNF-α Production IC50 in THP-1 cells (nM) | Citation |

| 1-(2-aminopyrazin-3-yl)methyl-2-thiourea analog | 15 | Not Reported | [1] |

| Non-thiourea this compound derivative | Low micromolar to sub-micromolar | Active | [2] |

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases is implicated in various cellular processes, and their aberrant activation is a known driver in multiple cancers. This compound analogs have been successfully designed as potent FGFR inhibitors.

Quantitative Data: FGFR Inhibition

| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Citation |

| 18i | Not Reported | 150 | Not Reported | Not Reported | [3] |

| 18d | Not Reported | 600 | 480 | Not Reported | [3] |

| 18g | Not Reported | 380 | Not Reported | Not Reported | [3] |

| TAS-120 (Futibatinib) | 1.8 | 1.4 | 1.6 | 3.7 | [4] |

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This compound and its isosteres, such as aminopyrazole, have been explored as scaffolds for the development of potent CDK inhibitors.

Quantitative Data: CDK Inhibition

| Compound ID | CDK2/cyclin E IC50 (nM) | CDK5/p25 IC50 (nM) | Citation |

| 24 (aminopyrazole analog) | 24 | 23 | [5] |

| Cdk2-IN-23 | 0.29 | Not Reported | [4] |

| 11l (2-aminopurine derivative) | 19 | Not Reported | [6] |

NIMA-Related Kinase 2 (Nek2) Inhibitors

Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation and spindle formation during mitosis. Its overexpression has been linked to various cancers, making it an attractive target for anticancer therapy.

Quantitative Data: Nek2 Inhibition

| Compound ID | Nek2 IC50 (nM) | PLK1 IC50 (µM) | Citation |

| CRUK ICR (R)-21 | 22 | 5.8 | [7] |

| CRUK ICR 31 | 230 | Not Reported | [7] |

| 11a | 790 | Not Reported | [2] |

| rac-21 | 73 | Not Reported | [2] |

Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. It is a key mediator of allergic and inflammatory responses, making it a target for autoimmune diseases and certain cancers.

Anticancer Agents

The ability of this compound analogs to inhibit various kinases and other cellular targets has translated into significant anticancer activity in a range of cancer cell lines.

Quantitative Data: Anticancer Activity

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Citation |

| 18i | SNU-16 | Gastric Cancer | 1.88 | [3] |

| SW-780 | Bladder Cancer | 2.34 | [3] | |

| KMS-11 | Multiple Myeloma | 3.02 | [3] | |

| MDA-MB-453 | Breast Cancer | 12.58 | [3] | |

| NCI-H520 | Lung Cancer | 26.69 | [3] | |

| TAS-120 | SNU-16 | Gastric Cancer | 1.3 | [4] |

| KATO III | Gastric Cancer | 2.5 | [4] | |

| MFM-223 | Breast Cancer | 3.1 | [4] | |

| RT112/84 | Bladder Cancer | 5.6 | [4] | |

| Compound 16 | HT-29 | Colon Cancer | 12.98 | [8] |

| B16F10 | Melanoma | 27.54 | [8] | |

| Compound 18 | MCF-7 | Breast Cancer | 9.60 | [8] |

| Compound 49 | A549 | Lung Cancer | 0.13 | [9] |

| Colo-205 | Colon Cancer | 0.19 | [9] | |

| Compound 50 | MCF-7 | Breast Cancer | 0.18 | [9] |

| Compound 51 | MCF-7 | Breast Cancer | 0.012 | [9] |

| A549 | Lung Cancer | 0.045 | [9] | |

| DU-145 | Prostate Cancer | 0.33 | [9] |

Antimicrobial Agents

Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have shown promising activity against various microbial pathogens, including Mycobacterium tuberculosis.

Quantitative Data: Antimicrobial Activity

| Compound ID | Organism | MIC (µg/mL) | MIC (µM) | Citation |

| 17 | Mycobacterium tuberculosis H37Rv | 12.5 | 46 | [10] |

| 20 | Staphylococcus aureus | Not Reported | 31.25 | [4] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

The Aminopyrazine Core: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal building block for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with this compound core structures, with a focus on their anticancer, antibacterial, and antiviral properties. Detailed experimental methodologies and an exploration of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity of this compound Derivatives

This compound-based compounds have emerged as a promising class of anticancer agents, targeting various key players in oncogenic signaling pathways. Notably, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), and Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| 2-Aminopyrazine Derivative (3e) | SHP2 | H1975 | 11.84 ± 0.83 | [1] |

| 2-Aminopyrazine Derivative (3e) | MDA-MB-231 | 5.66 ± 2.39 | [1] | |

| 3-Amino-pyrazine-2-carboxamide (18d) | FGFR2 | - | 0.6 | [2] |

| 3-Amino-pyrazine-2-carboxamide (18d) | FGFR3 | - | 0.48 | [2] |

| 3-Amino-pyrazine-2-carboxamide (18g) | FGFR2 | - | 0.38 | [2] |

| Imidazo[1,2-a]pyrazine Derivative (9) | PIM-1 Kinase | HepG2 | 0.18 | [3] |

| Imidazo[1,2-a]pyrazine Derivative (9) | MCF-7 | 0.34 | [3] | |

| Pyrazoline Derivative (b17) | - | HepG2 | 3.57 (at 48h) | [1] |

Key Signaling Pathways in this compound Anticancer Activity

FGFR Signaling Pathway: Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.[4][5][6][7] this compound-based inhibitors can block the ATP-binding site of FGFRs, thereby inhibiting these oncogenic signals.[2]

MK-2 Signaling Pathway: The p38 MAPK/MK-2 signaling axis is activated by cellular stressors and plays a role in inflammatory responses and cell survival.[8][9][10][11][12] Inhibition of MK-2 by this compound derivatives can suppress the production of pro-inflammatory cytokines like TNF-α.

SHP2 Signaling Pathway: SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[4][5][13] Dysregulation of SHP2 is implicated in various cancers. This compound-based allosteric inhibitors can stabilize SHP2 in an inactive conformation.

Antibacterial Activity of this compound Derivatives

The this compound scaffold is a key component of several antibacterial agents. Derivatives of 3-aminopyrazine-2-carboxamide, in particular, have demonstrated significant activity against a range of bacterial pathogens, including Mycobacterium tuberculosis.

Quantitative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Substituent | Bacterial Strain | MIC (µM) | Reference |

| 3-Aminopyrazine-2-carboxamide | 2,4-dimethoxyphenyl | M. tuberculosis H37Rv | 46 | [14][15][16] |

| 3-Aminopyrazine-2-carboxamide | 4-(trifluoromethyl)phenyl | M. tuberculosis H37Rv | 222 | [17] |

| 3-Aminopyrazine-2-carboxamide | 4-chlorobenzyl | M. tuberculosis H37Rv | 476 | [17] |

| Pyrazine-2-carboxylic acid deriv. (P10) | 4-(6-aminopyrimidin-4-yl)piperazin-1-yl | C. albicans | 3.125 (µg/mL) | [18] |

| Pyrazine-2-carboxylic acid deriv. (P4) | 4-(6-aminopyrimidin-4-yl)piperazin-1-yl | C. albicans | 3.125 (µg/mL) | [18] |

| Pyrazine-2-carboxylic acid deriv. (P9) | - | E. coli | 50 (µg/mL) | [18] |

| Pyrazine-2-carboxylic acid deriv. (P10) | - | P. aeruginosa | 25 (µg/mL) | [18] |

Antiviral Activity of this compound Derivatives

This compound-containing compounds have also shown promise as antiviral agents. A notable example is Favipiravir, a broad-spectrum antiviral drug. Other derivatives have demonstrated activity against various viruses, including influenza and human coronavirus.

Quantitative Antiviral Activity Data

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of selected this compound derivatives. The EC50 represents the concentration of a drug that gives half-maximal response, while the CC50 is the concentration that kills 50% of viable cells. The Selectivity Index (SI), the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| Compound Class | Virus | EC50 (µM) | CC50 (µM) | SI | Reference |

| Imidazo[1,2-a]pyrazine (A4) | Influenza A (H1N1) | 3.19 ± 1.42 | >100 | >31.3 | [19] |

| Imidazo[1,2-a]pyrazine (A4) | Influenza A (H3N2) | 5.38 ± 0.57 | >100 | >18.6 | [19] |

| Imidazo[1,2-a]pyrazine (A4) | Influenza B | 2.99 ± 3.30 | >100 | >33.4 | [19] |

| Imidazo[1,2-a]pyrazine (A4) | Influenza A (H1N1pdm09, oseltamivir-resistant) | 1.67 ± 2.51 | >100 | >59.9 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[20][21]

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[22][23][24][25][26]

Workflow Diagram:

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of each this compound compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[6][27][28][29][30]

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the this compound compound in a serum-free medium. Prepare a virus stock of known titer.

-

Infection: Pre-treat the cell monolayers with the compound dilutions for a specified time (e.g., 1 hour). Then, infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well).

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes the corresponding concentration of the this compound compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay in HepG2 Cells

This assay is used to assess the potential liver toxicity of the compounds.[1][3][31] The protocol is similar to the MTT assay described for anticancer screening, using the HepG2 human liver cancer cell line. The IC50 value obtained provides an indication of the compound's cytotoxicity.

Conclusion

The this compound core represents a highly versatile and valuable scaffold in the field of drug discovery. The diverse range of biological activities, including potent anticancer, antibacterial, and antiviral effects, underscores its importance. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists, facilitating the design and development of novel this compound-based therapeutics with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. rjpbcs.com [rjpbcs.com]

- 19. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iv.iiarjournals.org [iv.iiarjournals.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. EUCAST: MIC Determination [eucast.org]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 28. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 30. 2.4. Antiviral Activity Using Plaque Reduction Assay [bio-protocol.org]

- 31. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazine scaffold, a nitrogen-containing six-membered aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry. Its unique electronic and structural properties have established it as a "privileged scaffold," a molecular framework that can provide ligands for more than one type of biological target. This guide provides a comprehensive overview of the this compound core in drug discovery, detailing its physicochemical characteristics, synthetic methodologies, and applications in the development of targeted therapeutics. It includes a compilation of quantitative pharmacological data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for professionals in the field.

Physicochemical Properties and Pharmacophoric Features

The this compound ring system possesses a unique combination of features that make it highly attractive for drug design. Its two nitrogen atoms act as hydrogen bond acceptors, while the amino group serves as a hydrogen bond donor. This dual functionality allows for specific and strong interactions with biological targets.[1] The electron-deficient nature of the pyrazine (B50134) ring also influences the molecule's overall electronic properties and can contribute to favorable pharmacokinetic profiles.[1]

Key Physicochemical Parameters of 2-Aminopyrazine:

| Property | Value | Reference |

| Molecular Weight | 95.10 g/mol | [2] |

| pKa (of the conjugate acid) | 0.65 | [3] |

| logP | -0.1 | [2] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Water Solubility | Soluble | [5] |

These properties contribute to the this compound scaffold's ability to serve as a versatile pharmacophore. It can be readily modified with various substituents to fine-tune its steric, electronic, and lipophilic properties, enabling the optimization of potency, selectivity, and pharmacokinetic parameters.

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed to access functionalized this compound derivatives. A common and powerful method for creating C-C bonds to the pyrazine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient coupling of a halogenated this compound with a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Brominated this compound Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a 6-bromo-3-aminopyrazine-2-carboxamide derivative with an arylboronic acid.

Materials:

-

6-bromo-3-aminopyrazine-2-carboxamide derivative (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.1 eq)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the 6-bromo-3-aminopyrazine-2-carboxamide derivative, arylboronic acid, and base.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system and the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

This compound in FDA-Approved Drugs and Clinical Development

The versatility of the this compound scaffold is underscored by its presence in several FDA-approved drugs targeting a range of diseases.

Table of FDA-Approved Drugs Containing an this compound Scaffold:

| Drug Name (Brand Name) | Target(s) | Therapeutic Area |

| Gilteritinib (Xospata) | FLT3, AXL | Acute Myeloid Leukemia (AML)[6] |

| Acalabrutinib (B560132) (Calquence) | Bruton's Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL)[7] |

| Erdafitinib (Balversa) | FGFR1-4 | Urothelial Carcinoma[7] |

| Pyrazinamide | Fatty Acid Synthase I | Tuberculosis |

| Amiloride | Epithelial Sodium Channel (ENaC) | Hypertension, Congestive Heart Failure |

| Bortezomib (Velcade) | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma[3] |

| Glipizide (Glucotrol) | ATP-sensitive potassium channels | Type 2 Diabetes[3] |

Kinase Inhibitors

A significant number of this compound-based drugs and clinical candidates are kinase inhibitors. The this compound core often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region.[3]

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[6]

Pharmacokinetic Parameters of Gilteritinib:

| Parameter | Value | Reference |

| Tmax (median) | 2-6 hours | [8] |

| Half-life (mean) | 113 hours | [8] |

| Metabolism | Primarily via CYP3A4 | [8] |

| Excretion | Primarily via feces | [8] |

Acalabrutinib is a second-generation, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of certain B-cell malignancies.[7]

Pharmacokinetic Parameters of Acalabrutinib:

| Parameter | Value (for 100 mg dose) | Reference |

| Apparent Clearance (CL/F) | 169 L/h | [9] |

| Central Volume of Distribution | 33.1 L | [9] |

| Peripheral Volume of Distribution | 226 L | [9] |

The following table summarizes the in vitro inhibitory activity (IC₅₀) of representative this compound derivatives against various kinases.

Table of IC₅₀ Values for this compound-Based Kinase Inhibitors:

| Target Kinase | Compound Type | IC₅₀ (nM) | Reference |

| MK-2 | 1-(2-aminopyrazin-3-yl)methyl-2-thioureas | Low micromolar to sub-micromolar | [10] |

| FGFR1 | 3-Amino-pyrazine-2-carboxamide derivative (18i) | 150 (for FGFR2) | [11] |

| FGFR2 | 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | 41 | [12] |

| FGFR3 | 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | 99 | [12] |

| FGFR4 | 2-aminopyrimidine derivative (2n) | 2.6 | [13] |

| BTK | Acalabrutinib | 3 | [7] |

| FLT3 | Gilteritinib | 0.29 | [6] |

| AXL | Gilteritinib | 0.73 | [6] |

| Nek2 | This compound derivative (31) | 230 | [1] |

Phosphodiesterase (PDE) Inhibitors

This compound derivatives have also been explored as inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP).

Table of IC₅₀ Values for this compound-Based PDE Inhibitors:

| Target PDE | Compound Type | IC₅₀ (nM) | Reference |

| PDE5 | Pyridopyrazinone derivative (11b) | 18.13 | [14] |

| PDE5 | Tadalafil-like derivative | 3.2 | [15] |

Key Signaling Pathways Targeted by this compound-Based Drugs

The therapeutic effects of this compound-containing drugs are achieved through the modulation of specific signaling pathways critical for cell growth, proliferation, and survival.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. Its inhibition by drugs like acalabrutinib blocks the downstream signaling cascade, leading to decreased B-cell proliferation and survival.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is a driver in various cancers. FGFR inhibitors, such as erdafitinib, block the receptor's tyrosine kinase activity, thereby inhibiting downstream pathways like RAS-MAPK and PI3K-AKT.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Signaling Pathway

MK-2 is a downstream substrate of p38 MAPK and plays a key role in inflammatory responses by regulating the production of pro-inflammatory cytokines like TNF-α.

Phosphodiesterase 5 (PDE5) Signaling Pathway

PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.

Biological Assay Protocols

The evaluation of this compound derivatives as potential drug candidates requires robust and reliable biological assays. Kinase activity is often assessed using in vitro assays that measure the transfer of a phosphate (B84403) group from ATP to a substrate.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol provides a general outline for an in vitro kinase assay using the ADP-Glo™ luminescent platform to measure the activity of a kinase and the inhibitory potential of a compound.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Test compound (this compound derivative)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase assay buffer

-

384-well white assay plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

The this compound scaffold has proven to be a highly successful and versatile platform in drug discovery, leading to the development of numerous clinically effective therapeutics. Its favorable physicochemical properties, synthetic tractability, and ability to engage in key interactions with a variety of biological targets have solidified its status as a privileged structure in medicinal chemistry. The continued exploration of novel this compound derivatives holds significant promise for the discovery of next-generation targeted therapies for a wide range of diseases. This guide serves as a foundational resource for researchers and drug development professionals, providing essential data and methodologies to facilitate further innovation in this exciting area of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. cancercareontario.ca [cancercareontario.ca]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]

- 9. promega.com [promega.com]

- 10. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of Aminopyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for aminopyrazine (specifically 2-aminopyrazine), a key heterocyclic amine used as a synthetic intermediate in the pharmaceutical industry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data of 2-Aminopyrazine

The following tables summarize the key spectroscopic data for 2-aminopyrazine, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.12 | Singlet | H-3 |

| 7.95 | Doublet | H-5 |

| 7.78 | Doublet | H-6 |

| 6.50 | Broad Singlet | -NH₂ |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 156.1 | C-2 |

| 146.3 | C-3 |

| 136.9 | C-5 |

| 130.8 | C-6 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The following data was obtained via Fourier-transform infrared (FTIR) spectroscopy.

FTIR Spectroscopy Data (KBr Pellet) [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 | Strong | N-H stretch (asymmetric) |

| 3320 | Strong | N-H stretch (symmetric) |

| 3180 | Medium | Aromatic C-H stretch |

| 1660 | Strong | N-H bend (scissoring) |

| 1595 | Strong | C=N stretch |

| 1550 | Strong | C=C stretch (aromatic) |

| 1480 | Medium | Aromatic ring vibration |

| 1420 | Medium | Aromatic ring vibration |

| 1145 | Strong | C-N stretch |

| 860 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Mass Spectrometry Data (m/z) [2]

| m/z | Relative Intensity (%) | Assignment |

| 95 | 100 | [M]⁺ (Molecular Ion) |

| 68 | 60 | [M-HCN]⁺ |

| 41 | 35 | [C₂H₃N]⁺ |

| 39 | 20 | [C₃H₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above for a solid organic compound such as 2-aminopyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 2-aminopyrazine is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The sample is placed in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are accumulated to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 10-15 ppm is typically used.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is employed to simplify the spectrum and enhance sensitivity.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024-4096) is required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of 200-250 ppm is typically used.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. KBr Pellet Method

-

Sample Preparation:

-

Approximately 1-2 mg of 2-aminopyrazine and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are ground together to a fine powder using an agate mortar and pestle.

-

The mixture is then transferred to a pellet-pressing die.

-

A pressure of 8-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.

-

-

Instrumentation: A benchtop FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet (or empty sample compartment) is recorded.

-

The sample pellet is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 2-aminopyrazine is prepared by dissolving approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source is used.

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: The oven temperature is initially held at a lower temperature (e.g., 60 °C) for a few minutes and then ramped up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 35-500 is typically used.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern is then used to deduce the structure of the molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FTIR Spectroscopy.

Caption: Workflow for GC-MS Analysis.

References

physical and chemical properties of substituted aminopyrazines

An In-depth Technical Guide on the Physical and Chemical Properties of Substituted Aminopyrazines

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold. The addition of an amino group and other substituents modifies its physicochemical properties, influencing its biological activity.[1][2][3] These compounds are recognized as versatile building blocks in the synthesis of molecules with a wide range of therapeutic applications, including antiviral, antibacterial, anticancer, and anti-inflammatory agents.[1][4][5][6] Notably, pyrazinamide (B1679903) is a first-line drug for treating tuberculosis, highlighting the pharmaceutical importance of this molecular framework.[7][8] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological pathways associated with substituted aminopyrazines.

Physical and Chemical Properties

The properties of aminopyrazines are dictated by the interplay between the electron-withdrawing pyrazine core and the electron-donating amino group, further modulated by various substituents.

Core Compound: 2-Aminopyrazine

The parent compound, 2-aminopyrazine, serves as a fundamental reference for understanding its substituted derivatives. Its key physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃ | [9][10] |

| Molecular Weight | 95.1 g/mol | [9][10] |

| Appearance | Off-white to beige crystalline powder | [11][12] |

| Melting Point | 117 - 120 °C | [11][12] |

| Boiling Point | 203 °C | [11] |

| Water Solubility | Soluble | [11][13] |

| pKa (conjugate acid) | 3.22 ± 0.10 | [12] |

| LogP (o/w) | -0.73 | [11] |

Properties of Substituted Aminopyrazines

Substituents can dramatically alter the physical properties of the this compound core, which in turn affects solubility, membrane permeability, and protein binding—critical factors in drug development.[14] For instance, lipophilicity, often expressed as log P, is a key parameter.

| Compound Name | R Substituent | Log P |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-(CF₃)₂-Ph | 6.85 ± 0.55 |

| 3,5-bis-trifluoromethylphenyl amide of 6-chloropyrazine-2-carboxylic acid | 3,5-(CF₃)₂-Ph | 5.16 ± 0.54 |

| 3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3-Me-Ph | 4.87 ± 0.42 |

| 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid | 3-Me-Ph | 4.03 ± 0.48 |

Data sourced from a study on substituted amides of pyrazine-2-carboxylic acids.[7][15]

Chemical Reactivity and Spectroscopic Analysis

The chemical reactivity of aminopyrazines is characterized by the nucleophilicity of the amino group and the electrophilic nature of the pyrazine ring, which can be susceptible to substitution reactions.

-

Halogenation : 2-Aminopyrazine can be halogenated using N-halosuccinimides (NCS, NBS, NIS).[16] Bromination with NBS in acetonitrile (B52724), particularly with microwave assistance, has been shown to be efficient for both mono- and dihalogenation, yielding compounds like 2-amino-3,5-dibromopyrazine.[16]

-

Amide Formation : The amino group can react with acyl chlorides or activated carboxylic acids to form amide derivatives. This is a common strategy for synthesizing libraries of biologically active compounds.[7][17]

-

Cyclocondensation : Reactions with bifunctional reagents can lead to the formation of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines.[12]

Spectroscopic Properties:

-

NMR Spectroscopy : In ¹H NMR, the aromatic protons of the pyrazine ring typically appear in the downfield region. For 2-amino-3,5-dibromopyrazine, the remaining proton (H-6) is observed as a singlet at δ 8.04 ppm. The amino group protons (NH₂) show a broad singlet around δ 5.18 ppm. In ¹³C NMR, the carbon atoms of the pyrazine ring exhibit signals in the aromatic region.[16]

-

IR Spectroscopy : The IR spectra of aminopyrazines show characteristic absorption bands for N-H stretching vibrations of the amino group.[18][19]

-

Mass Spectrometry : Mass spectrometry is a key tool for determining the molecular weight and fragmentation patterns of these compounds.[9]

Experimental Protocols & Workflows

A typical workflow for the development of novel substituted aminopyrazines involves synthesis, purification, characterization, and biological evaluation.

Caption: General experimental workflow for this compound drug discovery.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-Carboxamides

This protocol describes the synthesis via activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI).[8]

-

Activation : Dissolve 3-aminopyrazine-2-carboxylic acid in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir to activate the carboxylic acid.

-

Amination : Add the desired substituted amine (e.g., benzylamine, alkylamine, or aniline) to the reaction mixture.

-

Reaction : Heat the mixture using microwave irradiation at 120 °C for 30 minutes.[17]

-

Work-up : After cooling, pour the reaction mixture into water to precipitate the product.

-

Purification : Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Halogenation of 2-Aminopyrazine

This procedure outlines a general method for the bromination of 2-aminopyrazine.[16]

-

Dissolution : Dissolve 2-aminopyrazine (1.0 mmol) in acetonitrile (5-10 mL).

-

Reagent Addition : Add N-bromosuccinimide (NBS) (1.1–2.2 mmol) to the solution. For di-substitution, a higher molar equivalent of NBS is used.

-

Reaction : Stir the reaction mixture at room temperature or heat under microwave irradiation for a short period until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Solvent Removal : Remove the solvent under reduced pressure.

-

Purification : Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired bromo-substituted 2-aminopyrazine.

Protocol 3: HPLC Analysis of Aminopyrazines

This method is suitable for the separation and analysis of this compound and its parent compound, pyrazine.[4]

-

Column : SHARC 1, 4.6 x 150 mm, 5 µm.[4]

-

Mobile Phase : An isocratic mixture of acetonitrile and water (98:2) with a 0.5% formic acid buffer.[4]

-

Flow Rate : 1.0 mL/min.[4]

-

Detection : UV at 270 nm.[4]

-

Procedure :

-

Prepare the sample by dissolving it in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Monitor the elution profile at 270 nm to detect and quantify the components.

-

Biological Activity and Signaling Pathways

Substituted aminopyrazines have been identified as inhibitors of various biological targets. A notable example is their activity as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory response.[6] MK-2 is activated by p38 MAPK and is involved in regulating the synthesis of pro-inflammatory cytokines like TNFα.[6]

Caption: Inhibition of the p38/MK-2 signaling pathway by this compound derivatives.

Other documented biological activities include:

-

Antimycobacterial and Antifungal Activity : Certain amides of pyrazine-2-carboxylic acid have demonstrated activity against Mycobacterium tuberculosis and various fungal strains.[7][15]

-

Methionine Aminopeptidase (B13392206) 1 (MetAP1) Inhibition : Substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been evaluated as inhibitors of mycobacterial MetAP1, a potential target for new anti-tuberculosis drugs.[5]

-

Photosynthesis Inhibition : Some derivatives have been found to inhibit the oxygen evolution rate in spinach chloroplasts, indicating an effect on photosynthetic electron transport.[7][15]

This guide consolidates key data and methodologies to support researchers in the exploration and development of novel substituted aminopyrazines for therapeutic applications. The provided protocols and pathway diagrams offer a foundational framework for further investigation into this promising class of compounds.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. nbinno.com [nbinno.com]

- 4. HPLC Separation of Pyrazine and this compound on Sharc 1 Column | SIELC Technologies [sielc.com]

- 5. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of this compound derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-aminopyrazine this compound [chembk.com]

- 11. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. This compound | 5049-61-6 [chemicalbook.com]

- 13. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]

- 14. drughunter.com [drughunter.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. Exploring the structural landscape of 2-aminopyrazines via co-crystallizations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

aminopyrazine as a building block in organic synthesis

An In-depth Technical Guide to Aminopyrazine as a Building Block in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 and an amino substituent, is a cornerstone building block in modern organic synthesis. Its unique electronic properties—an electron-deficient pyrazine (B50134) ring combined with an electron-donating amino group—confer a versatile reactivity profile that has been exploited extensively in the development of novel pharmaceuticals, functional materials, and agrochemicals.[1][2][3] The pyrazine scaffold is a prevalent feature in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for other aromatic rings to modulate physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets.[3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols and quantitative data to support its use in complex molecular construction.

Core Synthetic Methodologies and Reactivity

The utility of this compound as a synthetic intermediate stems from the diverse array of chemical transformations that can be performed on both the pyrazine ring and its amino substituent. Key reactions include transition metal-catalyzed cross-coupling, C-H functionalization, and condensation reactions to form fused heterocyclic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. Halogenated aminopyrazines are excellent substrates for these transformations, enabling the introduction of a wide range of substituents.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is a highly effective method for arylating aminopyrazines. This reaction is fundamental in synthesizing biaryl structures commonly found in kinase inhibitors.[4][5] Highly functionalized bromopyrazines have been shown to react with boronic acids in the presence of a palladium catalyst to produce 6-arylpyrazines in excellent yields.[4]

Table 1: Suzuki-Miyaura Coupling of Halogenated Aminopyrazines

| Entry | Halogenated this compound | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | 3-Amino-5-bromo-N-(3,5-bis(methoxymethoxy)phenyl)-6-methylpyrazine-2-carboxamide | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 99 | [5] |

| 2 | 3-Amino-5-bromo-N-(3,5-bis(methoxymethoxy)phenyl)-6-methylpyrazine-2-carboxamide | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 81 | [5] |

| 3 | 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 18 | 85 | [6] |

| 4 | 2-Amino-3-chloro-5-bromopyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | 16 | 85-100 | [4] |